1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(pyridine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(13-4-3-9-19-12-13)20-10-7-18(8-11-20)15-6-2-1-5-14(15)17(22)23-18/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGCGKUWYJPLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1’-Nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-Nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying sigma receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1’-nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as sigma receptors. These receptors are implicated in various physiological processes, including cell signaling and neuroprotection . The compound’s spirocyclic structure allows it to bind effectively to these targets, modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one with key analogs:
*Estimated using fragment-based calculations. †Calculated based on parent structure and nicotinoyl group addition.
Key Observations:
- Molecular Weight and Lipophilicity: The nicotinoyl derivative’s molecular weight (~296) and XlogP (~2.8) are intermediate between the parent compound (MW 203, XlogP ~1.5) and bulkier analogs like CHEMBL4877 (MW 387, XlogP 4.3). The nicotinoyl group introduces moderate polarity compared to halogenated or fluorinated substituents .
Yield and Purity:
Biological Activity
1'-Nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, including the formation of the spiro compound through cyclization reactions. The compound's structure is characterized by a unique spiro configuration that contributes to its biological activity.
Antioxidant Activity
Research indicates that compounds related to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structures can scavenge free radicals effectively.
Table 1: Antioxidant Activity of Related Compounds
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 14.7 | 18.8 |
| Compound B | 29.3 | 23.7 |
| Compound C | 16.5 | 24.0 |
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for evaluating antioxidant activity, with lower IC50 values indicating higher potency.
Antimicrobial Activity
Preliminary studies suggest that this compound and its analogs may possess antimicrobial properties. Compounds with similar spiro configurations have demonstrated effectiveness against various pathogenic microorganisms.
Case Study: Antifungal Activity
In a study evaluating antifungal activity against Cryptococcus neoformans, a related compound showed promising results, indicating potential therapeutic applications for fungal infections .
The biological activity of this compound may be attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. The presence of the nicotinoyl group is thought to enhance its interaction with biological targets.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- In vivo studies to assess therapeutic efficacy.
- Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced activity.
- Exploration of additional biological activities , including anti-inflammatory and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
